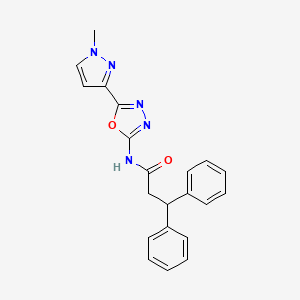
N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropanamide" is a derivative of pyrazole and oxadiazole, which are heterocyclic compounds known for their biological activities. Pyrazole derivatives have been extensively studied for their potential in drug development due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities .
Synthesis Analysis
The synthesis of pyrazole-oxadiazole derivatives typically involves the cyclization of hydrazides or the oxidative cyclization of hydrazones. For instance, a series of 1,3,4-oxadiazole derivatives were synthesized by cyclization of N'-benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide using POCl3 or by oxidative cyclization using chloramine-T as an oxidant . These methods provide a pathway for the synthesis of the compound , although the exact synthesis details for "N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropanamide" are not provided in the data.
Molecular Structure Analysis
The molecular structure of pyrazole-oxadiazole derivatives is characterized by the presence of a pyrazole ring fused with an oxadiazole ring. The vibrational spectroscopic investigations and molecular dynamic simulations of similar compounds, such as N'-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, provide insights into the electronic structure and stability of these molecules. Theoretical geometry optimization and natural bond orbital analysis indicate the presence of hyper-conjugative interactions and charge delocalization, which contribute to the stability of the molecule .
Chemical Reactions Analysis
The reactivity of pyrazole-oxadiazole derivatives can be assessed through their interactions with biological targets. For example, docking studies of N'-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide showed potential inhibition of CDK2, an important protein in cell cycle regulation. This suggests that similar compounds may also exhibit biological reactivity through interactions with enzymes or receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole-oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like diphenyl groups can affect these properties. The antimicrobial evaluation of these compounds revealed that some derivatives exhibit potent antimicrobial activity, with minimum inhibitory concentrations in the range of 20-55 μg/mL against various bacteria and fungi . This indicates that the compound may also possess similar antimicrobial properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound is part of a broader class of chemicals known for their synthesis through cyclization and oxidative cyclization processes. These processes involve the use of POCl3 or chloramine-T as oxidants to produce compounds with potential antimicrobial properties. For instance, a series of 2-(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazoles demonstrated potent to weak antimicrobial activity, highlighting the compound's role in developing new antimicrobial agents (Ningaiah et al., 2014).
Antimicrobial Evaluation
Further research into the compound's derivatives has shown significant antimicrobial and antitubercular activities. For example, N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives were synthesized and tested for in vitro antitubercular activities against Mycobacterium tuberculosis H37Rv, with some derivatives exhibiting promising lead molecule properties due to their minimal inhibitory concentrations (MIC) (Nayak et al., 2016).
Insecticidal Activities
The compound and its analogs have also been explored for their insecticidal properties. A series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings synthesized and characterized showed good insecticidal activities against the diamondback moth (Plutella xylostella), suggesting potential for agricultural applications (Qi et al., 2014).
Anticancer Research
Some derivatives of N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropanamide have been evaluated for their anticancer activities. For instance, N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and tested against various cancer cell lines, with some derivatives showing higher anticancer activities than the reference drug etoposide (Ravinaik et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-26-13-12-18(25-26)20-23-24-21(28-20)22-19(27)14-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,17H,14H2,1H3,(H,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYALPUMIPVDZOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=NN=C(O2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

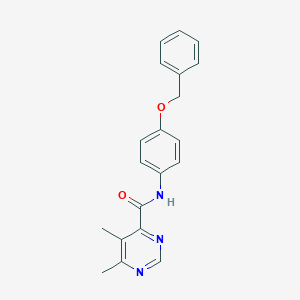
![ethyl 2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B3006552.png)
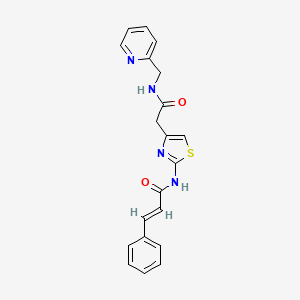

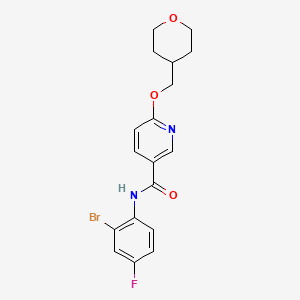
![(2,5-Dimethylfuran-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B3006560.png)
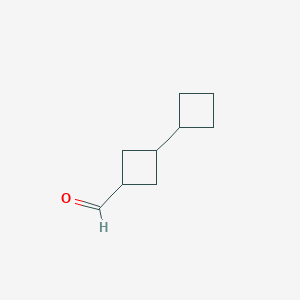

![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B3006564.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide](/img/structure/B3006565.png)
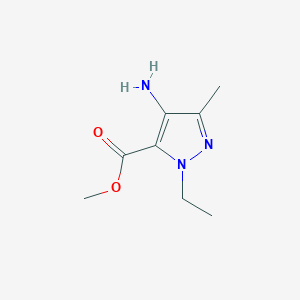
![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide](/img/structure/B3006568.png)
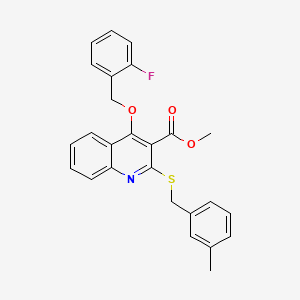
![4-methoxy-N-[2-(2-methoxyethylsulfamoyl)ethyl]benzamide](/img/structure/B3006573.png)